N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide
Description
N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a methylsulfanyl (SCH₃) substituent at the ortho position of the phenyl ring. The compound’s structure combines a rigid cyclopentane backbone with a planar aromatic system, enabling diverse intermolecular interactions such as hydrogen bonding and van der Waals forces. For instance, cyclopentanecarboxamide derivatives are often explored for their pesticidal or antifungal properties, as seen in analogs like metconazole intermediates .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-12-9-5-4-8-11(12)14-13(15)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGFZNEOKOYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(methylsulfanyl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The methylsulfanyl group at the ortho position distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Findings :
Cyclopentane vs. Cyclohexane Backbones
Replacing the cyclopentane ring with cyclohexane alters steric and conformational properties:
Implications :
Carboxamide vs. Ester/Ketone Functional Groups
Functional group substitutions significantly influence reactivity and intermolecular interactions:
Biological Activity
N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide moiety linked to a methylsulfanyl-substituted phenyl group. The presence of the methylsulfanyl group may enhance its reactivity and interaction with biological targets.
Structural Formula
This compound is believed to interact with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Binding to Enzymes : The compound could inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptor Interaction : It may bind to various receptors, altering signal transduction pathways.
- Cellular Process Disruption : The compound's interaction with proteins could disrupt cellular functions, leading to therapeutic effects.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of related structures have shown promising results in inhibiting cancer cell proliferation.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| JCC76 | 0.1 - 0.2 | Breast |
| CSUOH0901 | 0.2 - 0.5 | Colorectal |
These studies suggest that modifications in the chemical structure can enhance anticancer activity while minimizing side effects.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on similar compounds has shown that they can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Study on Anticancer Activity
In a study published by the National Cancer Institute, various derivatives of this compound were tested against multiple cancer cell lines. The results indicated:
- Inhibition of Cell Growth : Significant inhibition was observed in breast cancer (SKBR-3) and colorectal cancer (HT29) cell lines.
- Mechanism Insights : The compounds induced apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents.
In Vivo Studies
In vivo studies demonstrated that administration of these compounds led to reduced tumor growth in mouse models. For example:
- Dosage : Mice treated with CSUOH0901 at 5 mg/kg/day showed a marked decrease in tumor size compared to control groups.
Research Findings Summary
The biological activity of this compound has been explored through various studies focusing on its anticancer and anti-inflammatory properties. Key findings include:
- Potential as an anticancer agent with low IC50 values against significant cancer types.
- Evidence of anti-inflammatory effects that warrant further investigation for therapeutic applications.
- Mechanistic insights into how structural modifications can influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
